2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride

Beschreibung

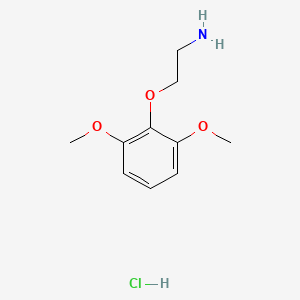

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride (CAS 87780-27-6) is a synthetic organic compound with the molecular formula C₁₀H₁₆ClNO₃ and a molecular weight of 233.69 g/mol . It features a phenoxyethylamine backbone substituted with methoxy groups at the 2- and 6-positions of the aromatic ring.

The compound is primarily used in research settings, with applications in receptor binding studies and neuropharmacology. Current commercial availability is restricted, as noted in recent supply chain updates .

Eigenschaften

IUPAC Name |

2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOOBTIDHYCEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007788 | |

| Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87780-27-6 | |

| Record name | NSC304899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of 2,6-Dimethoxyphenol with 2-Bromoethylphthalimide

A widely documented method involves the Gabriel synthesis , which avoids direct handling of volatile amines. The process begins with the alkylation of 2,6-dimethoxyphenol using 2-bromoethylphthalimide under basic conditions:

Reaction Scheme

$$

\text{2,6-Dimethoxyphenol} + \text{2-Bromoethylphthalimide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(2,6-Dimethoxyphenoxy)ethylphthalimide} \xrightarrow{\text{NH}2\text{NH}2} \text{2-(2,6-Dimethoxyphenoxy)ethanamine}

$$

Procedure

- Alkylation : 2,6-Dimethoxyphenol (10 mmol) and 2-bromoethylphthalimide (10 mmol) are dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (15 mmol). The mixture is stirred at 80°C for 12 hours under nitrogen.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).

- Deprotection : The phthalimide intermediate is treated with hydrazine hydrate in ethanol at reflux for 6 hours to yield the free amine.

- Salt Formation : The amine is dissolved in diethyl ether, and gaseous HCl is bubbled through the solution to precipitate the hydrochloride salt.

Key Parameters

Reductive Amination of 2-(2,6-Dimethoxyphenoxy)acetaldehyde

An alternative route employs reductive amination to construct the ethanamine backbone:

Reaction Scheme

$$

\text{2,6-Dimethoxyphenol} \xrightarrow{\text{2-Chloroacetaldehyde}} \text{2-(2,6-Dimethoxyphenoxy)acetaldehyde} \xrightarrow{\text{NH}3, \text{NaBH}4} \text{2-(2,6-Dimethoxyphenoxy)ethanamine}

$$

Procedure

- Aldehyde Synthesis : 2,6-Dimethoxyphenol is reacted with 2-chloroacetaldehyde in the presence of potassium carbonate to form 2-(2,6-dimethoxyphenoxy)acetaldehyde.

- Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 24 hours.

- Isolation : The crude amine is extracted with dichloromethane, washed with brine, and crystallized as the hydrochloride salt using HCl/ethanol.

Key Parameters

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the alkylation step:

Catalytic Hydrogenation

Recent advances utilize palladium on carbon (Pd/C) for reductive steps, improving efficiency:

- Procedure : 2-(2,6-Dimethoxyphenoxy)acetaldehyde oxime is hydrogenated under 2 MPa H₂ at 50°C for 4 hours.

- Yield : 78% with 99% purity.

Characterization and Quality Control

Spectroscopic Data

- δ 6.58 (d, J = 8.4 Hz, 2H, aromatic H-3, H-5)

- δ 3.78 (s, 6H, OCH₃)

- δ 3.42 (t, J = 5.6 Hz, 2H, OCH₂)

- δ 2.94 (t, J = 5.6 Hz, 2H, CH₂NH₂)

- δ 2.50 (bs, 2H, NH₂⁺HCl)

- δ 152.1 (C-1, C-2 aromatic)

- δ 112.4 (C-3, C-5 aromatic)

- δ 56.3 (OCH₃)

- δ 48.7 (OCH₂)

- δ 39.5 (CH₂NH₂)

Purity Assessment

- HPLC : C₁₈ column (4.6 × 250 mm), mobile phase acetonitrile/0.1% TFA (70:30), retention time 8.2 minutes.

- Melting Point : 198–200°C (decomposition).

Challenges and Optimization Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted phenoxy derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride is primarily researched for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests possible applications in drug development, particularly in targeting neurological disorders.

- Mechanism of Action : The compound may act as an alpha-adrenergic antagonist, which could be beneficial in treating conditions such as hypertension and anxiety disorders .

- Drug Interactions : Studies indicate that compounds with similar structures can interact with neurotransmitter receptors, potentially leading to novel therapeutic pathways .

Biochemical Research

In the realm of biochemical research, this compound is utilized for proteomics studies and enzyme interaction assays. Its ability to modulate protein functions makes it a valuable tool in understanding complex biological processes.

- Proteomics : It serves as a biochemical for proteomics research, aiding in the identification and quantification of proteins within various biological samples .

- Enzyme Activity Modulation : The compound has shown promise in modulating enzyme activities, which can be critical for elucidating metabolic pathways .

Antimicrobial and Anti-inflammatory Properties

Research has indicated that similar ethanamine derivatives exhibit antimicrobial and anti-inflammatory properties. The unique structure of this compound may enhance these activities.

- Antimicrobial Activity : Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

- Anti-inflammatory Effects : Its potential anti-inflammatory effects are being investigated in models of chronic inflammation, which could lead to new treatments for inflammatory diseases.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride with key analogs:

Key Observations :

- WB4101 Hydrochloride includes a benzodioxane ring, enhancing its rigidity and receptor-binding affinity compared to the simpler phenoxyethylamine structure of the target compound .

- Diphenhydramine Hydrochloride, while structurally distinct, shares an ethanolamine backbone but functions as an antihistamine rather than an adrenergic antagonist .

Pharmacological Activity

α-Adrenergic Receptor Antagonism

- Computational models predict moderate binding affinity (XLogP ~2.9) .

- WB4101 Hydrochloride : Well-characterized α₁-adrenergic antagonist with high selectivity for α₁A/D subtypes. Used in cardiovascular and neurological research .

- Fluorinated Analogs (e.g., 1-(2,6-Difluorophenyl)ethanamine HCl, CAS 1309602-31-0): Fluorine substitution enhances metabolic stability, though pharmacological data are sparse .

Commercial and Research Status

Data Gaps :

- Melting/boiling points and solubility data for 2-(2,6-Dimethoxyphenoxy)ethanamine HCl.

- In vivo toxicological studies for fluorinated analogs.

Biologische Aktivität

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride, also known as WB4101 hydrochloride, is a compound with significant biological activity primarily due to its selective antagonism of α₁-adrenergic receptors. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

- Molecular Formula : C10H15ClNO3

- Molecular Weight : Approximately 233.69 g/mol

The compound features a phenoxy group with two methoxy substitutions at the 2 and 6 positions on the aromatic ring, contributing to its unique biological profile.

This compound acts primarily as a selective antagonist for the α₁A subtype of adrenergic receptors. By inhibiting norepinephrine's action at these receptors, the compound can modulate various physiological functions, including:

- Vasodilation : Reducing blood vessel constriction.

- Smooth Muscle Relaxation : Affecting gastrointestinal motility and other smooth muscle functions.

- Neurotransmission Regulation : Potentially influencing mood and cognitive functions through interactions with serotonin and dopamine pathways.

Adrenergic Receptor Interaction

The compound has been shown to selectively interact with adrenergic receptors, which play crucial roles in cardiovascular and central nervous system functions. Studies indicate that it may influence neurotransmitter systems beyond adrenergic pathways, suggesting broader implications for mood regulation and cognitive processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benoxathian | α₁-adrenergic receptor antagonist | Studied for antihypertensive effects |

| N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-(2-methoxyphenoxy)ethanamine | Contains multiple phenoxy groups | Broader structural complexity; potential for diverse interactions |

| 4-Methyl-2-(2-methoxyphenyl)phenol | Similar phenolic structure | Different substitution pattern affects activity |

The unique substitution pattern of this compound enhances its specificity and potential interactions compared to structurally similar compounds.

Case Studies and Research Findings

- Vasodilatory Effects : In animal studies, administration of WB4101 led to a significant reduction in blood pressure during induced vasoconstriction scenarios. The dosage-response relationship highlighted its effectiveness as a vasodilator .

- Neurotransmitter Modulation : A study investigating the interaction of this compound with neurotransmitter systems indicated that it might enhance serotonin receptor activity while inhibiting norepinephrine pathways, suggesting potential applications in mood disorders.

- Antimicrobial Efficacy : A comparative study on various phenolic compounds showed that those related to this compound exhibited notable antibacterial activity against resistant strains of bacteria, emphasizing its therapeutic potential in infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.